5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

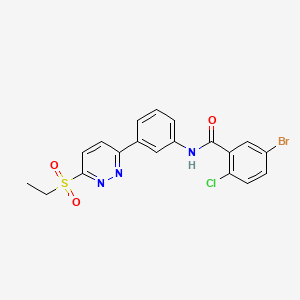

This benzamide derivative features a 5-bromo-2-chloro-substituted benzene core linked via an amide bond to a phenyl group substituted with a 6-(ethylsulfonyl)pyridazine moiety.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClN3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-11-13(20)6-7-16(15)21/h3-11H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDTXOWMKLLDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzoic acid and 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline.

Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 5-bromo-2-chlorobenzoic acid and the amine group of 3-(6-(ethylsulfonyl)pyridazin-3-yl)aniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom with a methoxy group would yield 5-methoxy-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

Biological Studies: The compound can be used to study the interactions with various biological targets, such as enzymes or receptors.

Chemical Biology: It can serve as a tool compound to investigate biological pathways and mechanisms.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide depends on its specific biological target. Generally, such compounds may:

Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.

Modulate Receptors: By interacting with cell surface or intracellular receptors, influencing signal transduction pathways.

Interfere with DNA/RNA: By binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-yl)Phenyl]Benzamide (CAS 328253-31-2)

- Structural Differences : Replaces the pyridazine-ethylsulfonyl group with a coumarin (2-oxo-2H-chromen-3-yl) substituent.

- The absence of a sulfonyl group reduces hydrophilicity, which may affect membrane permeability .

- Hypothesized Applications: Likely explored in fluorescent probes or as a scaffold for targeting serine proteases due to coumarin’s known affinity for such enzymes.

5-Bromo-N-(3-Cyanopyrimido[1,2-a]Benzimidazol-2-yl)-2-Methoxybenzamide (CAS 116477-61-3)

- Structural Differences: Substitutes the chloro group with methoxy and replaces the pyridazine-sulfonyl-phenyl group with a cyanopyrimidobenzimidazole system.

- The cyanopyrimidobenzimidazole system introduces a fused heterocyclic structure, which may enhance metabolic stability but reduce solubility .

- Hypothesized Applications : Possible use in anticancer research due to benzimidazole’s prevalence in topoisomerase inhibitors.

Comparative Data Table

Research Findings and Limitations

- SAR Insights :

- The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to the coumarin analog (328253-31-2), critical for in vivo efficacy.

- Chloro vs. Methoxy : The chloro substituent (target compound) may enhance electrophilic interactions in enzyme binding pockets compared to the methoxy group (116477-61-3).

- Gaps in Evidence: No direct biological data (e.g., IC50, pharmacokinetics) are available in the provided sources. Further studies are required to validate these hypotheses.

Biological Activity

The compound 5-bromo-2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula for this compound is:

This compound features a bromine atom, a chlorine atom, and an ethylsulfonyl group, which contribute to its unique chemical properties.

Physical Properties

- Molecular Weight : 433.80 g/mol

- Solubility : Soluble in DMSO and other organic solvents.

These properties are crucial for understanding the compound's behavior in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other benzamide derivatives that act as inhibitors of dihydrofolate reductase (DHFR) .

- Modulation of Signaling Pathways : The presence of the ethylsulfonyl group may enhance the compound's ability to modulate signaling pathways associated with cell growth and apoptosis, potentially making it effective against certain types of tumors.

Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in treating various conditions:

- Cancer Therapy : As noted in several studies, benzamide derivatives exhibit antitumor activity by targeting specific pathways involved in cancer cell survival and proliferation .

- Neurodegenerative Diseases : There is emerging evidence that such compounds might also play a role in neuroprotection, although more research is needed to establish definitive therapeutic roles.

Case Study 1: Antitumor Activity

A study evaluated the effects of a related benzamide derivative on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and colorectal cancer models. The compound was found to induce apoptosis through caspase activation, demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzamide derivatives. In vitro assays showed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉BrClN₃O₂S |

| Molecular Weight | 433.80 g/mol |

| Solubility | Soluble in DMSO |

| Target Enzyme | Dihydrofolate Reductase (DHFR) |

| Cancer Cell Lines Tested | Breast, Colorectal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.